Styrene-d8
Description
Defining Perdeuterated Styrene (B11656) (Styrene-d8) within Isotopic Chemistry
Perdeuterated styrene, commonly referred to as this compound, is a derivative of styrene where all eight hydrogen atoms (protium, ¹H) are substituted with deuterium (B1214612) atoms (²H or D). sigmaaldrich.comzeotope.com This complete isotopic substitution results in a molecule with the chemical formula C₆D₅CD=CD₂. sigmaaldrich.comzeotope.comvwr.comisotope.com The molecular weight of this compound is approximately 112.20 g/mol . sigmaaldrich.comscbt.comlgcstandards.comvwr.com
Isotopic labeling is a fundamental technique in scientific research that involves incorporating isotopes into compounds or biological molecules. creative-proteomics.comstudysmarter.co.uk These isotopes act as unique markers or tracers, allowing scientists to track the behavior, metabolism, and distribution of labeled substances within various systems, including biological organisms, chemical reactions, and environmental matrices. creative-proteomics.com
The significance of isotopic labeling in chemical research is multifaceted:
Mechanism Elucidation: By selectively replacing atoms with isotopes, researchers can follow reaction pathways and mechanisms, revealing intricate details of chemical transformations. thalesnano.com
Analytical Precision: Isotopic labeling enhances the accuracy and reliability of analytical techniques such as mass spectrometry, where deuterated compounds serve as internal standards for precise identification and quantification. thalesnano.comacs.orgsymeres.com
Structural Characterization: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated molecules provide valuable information about molecular structures, as deuterium signals differ from those of protium (B1232500), simplifying complex spectra. thalesnano.comsymeres.comcarlroth.com
Kinetic Studies: The kinetic isotope effect, arising from the mass difference between isotopes, can be exploited to study reaction kinetics and elucidate rate-determining steps. symeres.comwikipedia.orgnih.gov Deuterium's greater mass (approximately double that of protium) leads to stronger C-D bonds compared to C-H bonds, influencing vibrational energies and reaction rates. kit.eduyoutube.comsci-hub.se
Polymer Science: The unique scattering lengths of hydrogen isotopes (protium and deuterium) result in significant differences in scattering length densities for protiated and deuterated compounds in polymers, making neutron scattering a powerful tool for investigating polymeric structures and dynamics. acs.org
The primary distinction between this compound and protonated styrene (Styrene-H8, commonly known simply as styrene) lies in their isotopic composition and resulting molecular weight. Styrene-H8 has the chemical formula C₈H₈ or C₆H₅CH=CH₂, with a molecular weight of approximately 104.15 g/mol . nih.govnist.govvedantu.com In contrast, this compound, with its eight deuterium atoms, has a molecular weight of 112.20 g/mol . sigmaaldrich.comscbt.comlgcstandards.comvwr.comfishersci.co.ukisotope.com
While their chemical structures are fundamentally similar, the substitution of hydrogen with deuterium imparts subtle but significant differences in their physical and chemical properties. Deuterium is a stable isotope of hydrogen, possessing one proton and one neutron, effectively doubling the mass of the atom compared to protium, which has only a proton. youtube.comwikipedia.org This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. kit.eduwikipedia.orgsci-hub.se These differences are crucial for their respective applications in research, especially where mass or bond strength plays a critical role, such as in spectroscopy or kinetic studies.
The table below summarizes key properties distinguishing this compound from Styrene-H8:
| Property | Styrene-H8 (Protonated Styrene) | This compound (Perdeuterated Styrene) |
| Chemical Formula | C₈H₈ or C₆H₅CH=CH₂ | C₆D₅CD=CD₂ |
| Molecular Weight | 104.15 g/mol nih.govnist.govvedantu.com | 112.20 g/mol sigmaaldrich.comscbt.comlgcstandards.comvwr.com |
| CAS Number | 100-42-5 nih.govnist.gov | 19361-62-7 sigmaaldrich.comlgcstandards.comisotope.com |
| PubChem CID | 7501 nih.govmycocentral.euuni.lu | 88025 fishersci.atchem960.comnih.gov |
| Hydrogen Type | Protium (¹H) | Deuterium (²H) |
| C-X Bond Strength | C-H bond (weaker) | C-D bond (stronger) kit.eduwikipedia.orgsci-hub.se |
Historical Context of Deuterated Compounds in Scientific Inquiry
The history of deuterated compounds in scientific inquiry is closely tied to the discovery of deuterium itself. Harold Urey discovered deuterium in 1931, a groundbreaking achievement for which he was awarded the Nobel Prize in 1934. wikipedia.orgnih.gov This discovery opened new avenues for understanding chemical and biological processes through isotopic labeling.
Early applications of deuterated compounds emerged as valuable research tools, notably as metabolic and pharmacokinetic probes in humans. gabarx.com The concept of replacing hydrogen with deuterium in molecules is an example of bioisosterism, aiming to produce similar biological effects while conferring superior properties. wikipedia.org Although the first US patent for deuterated molecules was granted in the 1970s, the widespread application and commercial interest in deuterated drugs and research compounds have significantly increased in recent decades. wikipedia.orgnih.govnih.gov The interwoven development of deuteration science and polymer science spans over 60 years, highlighting the long-standing importance of these compounds in materials research. acs.org
Current Research Landscape and Future Directions for this compound
This compound continues to be a compound of significant interest across various academic disciplines, driving advancements in analytical chemistry, materials science, and fundamental chemical understanding.
Current Research Applications:
Analytical Standard: this compound is widely employed as an analytical standard in mass-spectrometric studies. It is used for the quantitative analysis of volatile organic compounds (VOCs), including those found in fuel oils, and for determining styrene levels in food and milk products. zeotope.comisotope.comsigmaaldrich.com
Polymer Science: In polymer chemistry, this compound is crucial for the synthesis of perdeuterated polystyrene and various copolymers. isotope.comsci-hub.se It is essential for creating block copolymers with unique brush architectures. zeotope.com Researchers utilize this compound to investigate deuterium isotope effects on the particle size and shape of styrene copolymers. zeotope.com It also serves as a key component in studies of homopolymerization and block copolymerization, often monitored using techniques like in situ ¹H NMR. rsc.org The use of deuterated polymers, such as poly(this compound), is particularly valuable in neutron scattering experiments to gain contrast and investigate polymeric structures and dynamics that are otherwise inaccessible. acs.orgrsc.org Studies have also explored the stability of deuterated polymers against thermal, oxidative, photolytic, or radiolytic degradation processes, leveraging the stronger C-D bonds. sci-hub.se
Kinetic and Mechanistic Studies: this compound is utilized in kinetic studies, including those describing catalytic chain growth polymerization with zirconium catalysts. zeotope.com Research on the free-radical polymerization of perdeuterated styrene (S-D8) has revealed an inverse deuterium isotopic effect on the rates of polymerization across various temperatures. tandfonline.com
Spectroscopy: Beyond its role as an NMR solvent, this compound is integral to advanced spectroscopic techniques. It is used in NMR spectroscopy for structural characterization of cross-linked styrene polymers. thalesnano.comsymeres.comcarlroth.comcdnsciencepub.com In Electron Paramagnetic Resonance (EPR) spectroscopy, this compound is employed in studies of the curing of bis-methacrylate-styrene resins to elucidate the nature of radicals involved in the polymerization process. rsc.org Furthermore, static secondary ion mass spectroscopy (SIMS) utilizes this compound to investigate the surface composition of poly(this compound-styrene) random copolymers. acs.org
Future Directions: The ongoing advancements in synthetic methodologies and analytical techniques promise to expand the applications of this compound. Future research will likely continue to leverage its unique isotopic properties for more precise mechanistic studies, the development of novel polymeric materials with tailored properties, and enhanced analytical detection methods. Efforts to reduce the costs associated with enriched isotopes and complex synthetic procedures will further increase the accessibility and impact of this compound in diverse scientific fields. kit.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2 | |
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InChI Key |
PPBRXRYQALVLMV-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8, Array | |
| Record name | STYRENE MONOMER, STABILIZED | |
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| Record name | STYRENE | |
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Related CAS |
28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6 | |
| Record name | Ethenylbenzene trimer | |
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| Record name | Syndiotactic polystyrene | |
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| Record name | Ethenylbenzene tetramer | |
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| Record name | Polystyrene | |
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| Record name | Isotactic polystyrene | |
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| Record name | Ethenylbenzene dimer | |
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| Record name | Benzene, ethenyl-, labeled with deuterium, homopolymer | |
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DSSTOX Substance ID |
DTXSID2021284 | |
| Record name | Styrene | |
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Molecular Weight |
104.15 g/mol | |
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Physical Description |
Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor. | |
| Record name | STYRENE MONOMER, STABILIZED | |
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| Record name | Benzene, ethenyl- | |
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| Record name | Styrene | |
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| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | STYRENE | |
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| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
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| Record name | Styrene | |
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Boiling Point |
293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F | |
| Record name | STYRENE MONOMER, STABILIZED | |
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| Record name | Styrene | |
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| Record name | Styrene | |
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| Record name | STYRENE | |
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| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
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| Record name | Styrene | |
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Flash Point |
88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F | |
| Record name | STYRENE MONOMER, STABILIZED | |
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| Record name | Styrene | |
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| Record name | STYRENE | |
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| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
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| Record name | Styrene | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03% | |
| Record name | STYRENE MONOMER, STABILIZED | |
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| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91 | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.6 (Air = 1), Relative vapor density (air = 1): 3.6 | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/32 | |
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| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellowish, oily liquid, Viscous liquid | |
CAS No. |
100-42-5 | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Styrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Styrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STYRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Styrene | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/styrene-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Benzene, ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | STYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LJ2U959V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthetic Methodologies for Styrene D8
Comparison of Synthetic Routes: Advantages and Limitations
The choice of synthetic route for Styrene-d8 significantly impacts the purity and suitability of the monomer for downstream applications, particularly in polymerization. A comparative analysis of synthetic routes highlights the importance of minimizing impurities.
| Synthetic Route | Reported Yield (General) | Impurity Impact on Polymerization | Key Advantage | Key Limitation |
| Route A sci-hub.se | Higher | Presence of deleterious impurities | Higher yield | Impurities hinder high molecular weight and narrow dispersity in anionic polymerization |
| Route B sci-hub.se | Not specified | Successfully polymerized | Produces monomer suitable for high molecular weight and narrow dispersity anionic polymerization | Yield might be lower or process more complex |
| From Phenylacetic Acid/Phenylethanol-d8 cdnsciencepub.com | Modest yields for dehydration step | Reactivity of compounds can lead to modest yields | Provides perdeuterated compound | Modest yields for the dehydration step due to compound reactivity |
Considerations for Commercial Synthesis and Availability
This compound is commercially available from various specialized chemical suppliers, catering primarily to research and industrial applications zeotope.comcarlroth.comcarlroth.compolymersource.caisotope.comscientificlabs.iechemexpress.cnsigmaaldrich.comchemsrc.comvwr.comvwr.comchemicalbook.comlgcstandards.com.
Key Commercial Aspects:
Purity: Commercial this compound typically boasts a high isotopic purity, often ≥98 atom % D, and a chemical purity of ≥98% (CP) zeotope.compolymersource.caisotope.comscientificlabs.ievwr.comthermofisher.com.
Stabilization: To prevent premature polymerization during storage and transport, commercial this compound is commonly stabilized with inhibitors like 4-tert-butylcatechol (B165716) (TBC) zeotope.comcarlroth.compolymersource.caisotope.comscientificlabs.ievwr.comthermofisher.com.
Packaging: It is available in various package sizes, from grams (e.g., 0.5g, 1g, 2g, 5g) in ampoules or bottles, with options for bulk stock and on-demand packaging for larger quantities zeotope.compolymersource.caisotope.comscientificlabs.ie.
Pricing and Availability: Pricing varies depending on the supplier and package size, with larger quantities generally offering a lower price per gram carlroth.compolymersource.caisotope.comchemexpress.cnsigmaaldrich.comchemsrc.com. Availability can range from in-stock for immediate shipment to lead times of several weeks (e.g., 4-6 weeks for hazardous materials) isotope.comvwr.com.
Applications: this compound serves as a critical analytical standard, particularly in mass-spectrometric studies for quantitative analysis of volatile organic compounds (VOCs) in various matrices like fuel oils, foods, and milk zeotope.comscientificlabs.ie. It is also essential for synthesizing deuterated polymers, such as polythis compound, which are used in neutron scattering studies to investigate polymer structure and dynamics zeotope.comsci-hub.seisotope.compolymersource.ca. Furthermore, it finds use in kinetic studies and as an NMR solvent zeotope.comcarlroth.com.
It is important to note that this compound, like many specialized chemical compounds, is intended strictly for scientific research, laboratory, and industrial applications, and is not for human or animal consumption or medical use carlroth.comcarlroth.com.
Polymerization Kinetics and Mechanisms of Styrene D8
Free-Radical Polymerization of Styrene-d8
Kinetic studies of the free-radical polymerization of perdeuterated styrene (B11656) (S-D8) have been conducted across a temperature range of 30-90°C, utilizing common radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). tandfonline.comtandfonline.com
Initiation Mechanisms and Initiator Effects (e.g., AIBN, BPO)
Initiation in free-radical polymerization involves two primary steps: the dissociation of an initiator to form radical species, followed by the addition of a monomer molecule to these initiating radicals. uc.edu
Azobisisobutyronitrile (AIBN) : AIBN initiates polymerization by thermally decomposing to generate two stable cyanoisopropyl radicals and a molecule of nitrogen gas. uc.edulibretexts.org This decomposition is partly driven by the formation of a strong N-N triple bond. libretexts.org
Benzoyl Peroxide (BPO) : BPO initiates polymerization through the homolytic cleavage of its weak O-O single bond, producing benzoate (B1203000) radicals. uc.edulibretexts.org These benzoate radicals can further undergo decarboxylation to yield phenyl radicals. libretexts.org Both cyanoisopropyl and phenyl radicals are capable of initiating the polymerization of styrene. libretexts.org
Studies on this compound polymerization have confirmed the effectiveness of both AIBN and BPO as initiators. tandfonline.comtandfonline.com
Propagation Rate Constants (kp) and Activation Energies
The propagation step in free-radical polymerization involves the sequential addition of monomer units to the growing polymer radical. uc.edulibretexts.org For this compound, the propagation rate constant (kₚ) has been determined using the rotating-sector technique, among others. tandfonline.comtandfonline.com
The propagation rate constant for this compound is expressed by the Arrhenius equation: kₚ = 3.63 × 10⁷ * e^(-31500/8314T) tandfonline.comtandfonline.com
From this equation, the activation energy for the propagation reaction (Ea,p) of this compound is approximately 31.5 kJ/mol. tandfonline.comtandfonline.com This value is reported to be fairly close to that of non-deuterated styrene (S-H8). tandfonline.comtandfonline.com In classical kinetic analysis of radical polymerization, the propagation rate constant is generally considered independent of chain length. iupac.org
Table 1: Propagation Rate Constant and Activation Energy for this compound
| Parameter | Value | Unit |
| Propagation Rate Constant (kₚ) | 3.63 × 10⁷ * e^(-31500/8314T) | L mol⁻¹ s⁻¹ |
| Activation Energy for Propagation (Ea,p) | 31.5 | kJ mol⁻¹ |
Termination Rate Constants (kt) and Isotopic Effects on Termination
Termination in free-radical polymerization typically occurs when two growing polymer radicals combine or undergo disproportionation, leading to the cessation of chain growth. libretexts.org The termination rate constant (kₜ) for this compound has also been determined. tandfonline.comtandfonline.com
The termination rate constant for this compound is given by: kₜ = 2.55 × 10¹⁰ * e^(-14200/8314T) tandfonline.comtandfonline.com
The activation energy for the termination step (Ea,t) of this compound is approximately 14.2 kJ/mol. tandfonline.comtandfonline.com Notably, the activation energy for termination in this compound is reported to be 1.5 times higher than that for non-deuterated styrene (S-H8). tandfonline.comtandfonline.com Studies on the radical polymerization of deuterated monomers, including methyl methacrylate, have indicated that isotopic substitution can significantly influence the mode of termination. tandfonline.com
Table 2: Termination Rate Constant and Activation Energy for this compound
| Parameter | Value | Unit |
| Termination Rate Constant (kₜ) | 2.55 × 10¹⁰ * e^(-14200/8314T) | L mol⁻¹ s⁻¹ |
| Activation Energy for Termination (Ea,t) | 14.2 | kJ mol⁻¹ |
Table 3: Comparison of Activation Energies for this compound and Styrene (S-H8)
| Reaction Step | This compound (Ea, kJ/mol) | Styrene (S-H8) (Ea, kJ/mol) | Relative Difference |
| Propagation | 31.5 tandfonline.comtandfonline.com | Close to this compound tandfonline.comtandfonline.com | Fairly close tandfonline.comtandfonline.com |
| Termination | 14.2 tandfonline.comtandfonline.com | Lower than this compound tandfonline.comtandfonline.com | 1.5 times higher for S-D8 tandfonline.comtandfonline.com |
Deuterium (B1214612) Isotope Effects on Polymerization Rates
The deuterium isotope effect (DIE) arises from the stronger bond dissociation energy of C-D bonds compared to C-H bonds (approximately 5 kJ/mol stronger). libretexts.orgdtic.mil This difference can lead to variations in reaction rates if bond breaking occurs in the rate-determining step. libretexts.org
Anionic Living Polymerization of this compound
Living anionic polymerization is a powerful technique for synthesizing polymers with precise control over molecular weight, molecular weight distribution, and architecture. acs.orgresearchgate.net This method is characterized by the absence of termination and chain transfer reactions under ideal conditions, allowing for continuous chain growth and the synthesis of well-defined polymeric structures. acs.org
Controlled Synthesis of Polythis compound
Deuterated polystyrene (Polythis compound) is commonly synthesized via living anionic polymerization of this compound. alfa-chemistry.comsemanticscholar.org This process typically employs organometallic compounds as initiators, such as protonated sec-butyllithium (B1581126) (sec-BuLi) or deuterated CD₃Li. alfa-chemistry.compolymersource.ca
The controlled nature of anionic living polymerization allows for the production of Polythis compound with high yields and very low molar mass dispersities, particularly when conducted in polar solvents like tetrahydrofuran (B95107) (THF). semanticscholar.org The resulting Polythis compound can be characterized using techniques such as size exclusion chromatography (SEC) to determine molecular weight distribution and ¹H NMR for structural analysis. alfa-chemistry.com
Molecular Weight Control and Polydispersity Index (PDI)
The polymerization of this compound allows for precise control over molecular weight and polydispersity index (PDI), particularly within controlled polymerization systems. In living anionic polymerization, deuterated polystyrene (dPS) can be synthesized with narrow molecular weight distributions. For instance, a deuterated polystyrene sample with a number-average molecular weight (Mn) of 31,000 g/mol exhibited a PDI of 1.06 polymersource.ca. Similarly, a deuterated poly(styrene(d8)-b-t-butyl acrylate) block copolymer achieved an Mn of 31,000-b-30,500 g/mol with a PDI of 1.09 polymersource.ca. Another example showed dPS with Mn of 30,000 g/mol and a PDI of 1.08, which, after transesterification to a block copolymer, resulted in an Mn of 30,000-b-25,000 g/mol with a PDI of 1.18 polymersource.ca. Furthermore, a deuterated poly(styrene(d8)-b-isooctyl acrylate) block copolymer demonstrated an Mn of 10,500-b-11,500 g/mol with a PDI of 1.06 polymersource.ca.
Conversely, in reverse iodine transfer polymerization (RITP) of this compound, monomer conversion can be less than 50%, with dispersity values typically ranging between 1.6 and 1.8 rsc.org. For linear polystyrene prepared by free radical methods without divinylbenzene (B73037) (DVB), the Mw/Mn ratio can be around 3 or 4 osti.gov.
Table 1: Molecular Weight and Polydispersity Index (PDI) of this compound Polymers
| Polymer Type | Mn ( g/mol ) | Mw/Mn (PDI) | Polymerization Method | Reference |
| Deuterated Polystyrene (dPS) | 31,000 | 1.06 | Anionic Polymerization | polymersource.ca |
| Poly(styrene(d8)-b-t-butyl acrylate) | 31,000-b-30,500 | 1.09 | Anionic Polymerization | polymersource.ca |
| Deuterated Polystyrene (dPS) | 30,000 | 1.08 | Anionic Polymerization | polymersource.ca |
| Poly(styrene(d8)-b-t-butyl acrylate) (transesterified) | 30,000-b-25,000 | 1.18 | Anionic Polymerization | polymersource.ca |
| Poly(styrene(d8)-b-isooctyl acrylate) | 10,500-b-11,500 | 1.06 | Anionic Polymerization | polymersource.ca |
| Oligostyrenes | 500–9,000 | 1.20–1.40 | Catalytic Chain Growth (Lanthanocene/Dialkylmagnesium) | researchgate.net |
| Polythis compound (RITP) | Not specified | 1.6–1.8 | Reverse Iodine Transfer Polymerization (RITP) | rsc.org |
Block Copolymer Synthesis (e.g., this compound and Butadiene)
This compound is a crucial monomer in the synthesis of block copolymers, particularly those with complex architectures such as brush copolymers zeotope.com. The synthesis of cyclic diblock copolymers of styrene (or this compound) and butadiene has been achieved through anionic polymerization, involving a (1,3-phenylene)bis(3-methyl-1-phenylpentylidene)dilithium initiator with butadiene, followed by the polymerization of styrene or this compound acs.org. The cyclization of the resulting α,ω-difunctional triblock copolymer is performed using bis(dimethylchlorosilyl)ethane under high dilution conditions acs.orgresearchgate.net. These cyclic block copolymers can have molecular weights around 47 to 57 kg/mol acs.org.
A novel strategy for synthesizing styrene-butadiene di-block copolymers (PS-b-PB) with a high cis-1,4 unit content (greater than 97%) and narrow molecular weight distribution (Mw/Mn < 1.5) involves a transfer technique from anionic to coordination polymerization nih.govmdpi.com. This method begins with the anionic polymerization of styrene using n-butyllithium to form a macromolecular alkylating initiator (PSLi) nih.govmdpi.com. The PSLi is then aged with nickel naphthenate (Ni) and boron trifluoride etherate (B) to create a complex catalyst system (Ni/PSLi/B), which subsequently initiates the polymerization of butadiene nih.govmdpi.com. The block ratio of the copolymer can be effectively controlled by adjusting the monomer feed ratio mdpi.com.
Furthermore, α-diimine nickel catalysts have been employed to synthesize styrene-butadiene di-block copolymers featuring a high cis-1,4 unit content (over 92%) in the polybutadiene (B167195) block and an isotactic-rich polystyrene block (mmmm > 65%) nih.gov.
Catalyzed Chain Growth (CCG) Polymerization of this compound
Catalyzed Chain Growth (CCG) polymerization of this compound has been extensively studied, demonstrating its effectiveness as a controlled polymerization process researchgate.netresearchgate.netgoettingen-research-online.de. This compound is particularly valuable in kinetic investigations aimed at elucidating the mechanisms of CCG polymerization, especially when utilizing zirconium-based catalysts zeotope.com.
Kinetic Modeling of CCG Polymerization
A comprehensive kinetic scheme has been developed and implemented into the PREDICI computer program to describe the CCG polymerization of this compound researchgate.netresearchgate.netgoettingen-research-online.de. This model has successfully simulated experimental concentration versus time profiles of individual species, obtained through online NMR spectroscopy, as well as full molecular weight distributions researchgate.netresearchgate.netgoettingen-research-online.de. The kinetic coefficients derived from this modeling exhibit high statistical significance researchgate.netresearchgate.netgoettingen-research-online.de. The accuracy of the modeling was significantly enhanced by incorporating the assumption of chain-length dependent propagation researchgate.netresearchgate.netgoettingen-research-online.de.
Catalyst Precursors and Transfer Agents (e.g., Cp*2ZrCl2, Dibenzylmagnesium)
In the CCG polymerization of this compound, bis(pentamethylcyclopentadienyl)zirconium dichloride (Cp*2ZrCl2) serves as a catalyst precursor, while dibenzylmagnesium acts as a transfer agent researchgate.netresearchgate.netgoettingen-research-online.deuni-goettingen.deguidechem.comfrontiersin.orguni-goettingen.de. The initiation process in this system involves a slow ligand exchange reaction between the zirconium catalyst and the magnesium compound, which yields the alkylated zirconium species researchgate.net. This rearrangement reaction is characterized by a high reaction barrier and is critical for achieving molecular weight control in CCG polymerization researchgate.net.
Other systems also utilize dialkylmagnesium compounds, such as butylethylmagnesium or n,s-dibutylmagnesium, which can facilitate styrene polymerization via thermal self-initiation, accompanied by a reversible transfer to the dialkylmagnesiums to form oligostyrylmagnesium species researchgate.net. The combination of dialkylmagnesium with lanthanocene complexes, such as (C5Me5)2NdCl2Li(OEt2)2, can further enhance polymerization activity due to the in-situ generation of alkyl(hydride)lanthanocene species researchgate.net.
Chain-Length Dependent Propagation in CCG Systems
The kinetic modeling of CCG polymerization of this compound has shown that incorporating chain-length dependent propagation significantly improves the quality of simulations researchgate.netresearchgate.netgoettingen-research-online.de. This phenomenon, where the propagation rate coefficient varies with the length of the growing polymer chain, is particularly noticeable at shorter chain lengths canterbury.ac.nzresearchgate.net. While individual propagation rate coefficients tend to converge to a constant value for chain lengths of approximately 10 monomer units, their effect on the observed, chain-length-averaged propagation rate coefficient can be significant, especially in systems where the number-average degree of polymerization (DPn) is below 100 canterbury.ac.nzresearchgate.net. Transition state theory supports this chain-length dependence at short chain lengths, predicting a similar behavior for the Arrhenius frequency factor researchgate.net.
Emulsion Polymerization of this compound in Nanocomposite Formation
This compound finds application in emulsion polymerization, particularly in studies investigating deuterium isotope effects on the particle size and shape of styrene copolymers zeotope.com. This capability is crucial for understanding and controlling the morphology of polymer particles, which is a foundational aspect for the formation of polymer nanocomposites. While specific detailed research findings on the direct formation of nanocomposites via emulsion polymerization of this compound were not explicitly found, the use of this compound to study particle morphology in emulsion systems highlights its utility in developing materials with controlled structures, a prerequisite for advanced nanocomposite applications zeotope.com.
Spectroscopic and Analytical Applications of Styrene D8
Nuclear Magnetic Resonance (NMR) Spectroscopy in Styrene-d8 Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and dynamics. This compound plays a crucial role in enhancing the capabilities of NMR, especially through deuteration strategies.
Structural Elucidation and Identity Verification using Deuteration
Deuterated compounds, such as this compound, are extensively utilized in NMR spectroscopy for the characterization of organic structures. The primary advantage of using deuterated solvents or labeled compounds is the virtual elimination or simplification of solvent signals in proton NMR spectra, which can otherwise obscure signals from the analyte carlroth.comcarlroth.comcarlroth.com. By replacing hydrogen atoms with deuterium (B1214612), the complexity of proton NMR spectra can be significantly reduced, allowing for clearer observation and assignment of remaining proton signals carlroth.comcarlroth.comcarlroth.com. This is particularly useful for routine tasks like structure determination and identity verification in research and development laboratories carlroth.comcarlroth.com. For instance, deuterated polythis compound, synthesized from this compound, can be characterized using deuterium NMR, providing insights into its composition and structure polymersource.ca. NMR is recognized as a critical tool for structural elucidation, offering extensive information about a molecule's conformation in solution nanalysis.com.
In-situ NMR for Reaction Monitoring
In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing dynamic insights into reaction progress, intermediate formation, and kinetic parameters. This compound is employed in such studies to track polymerization processes and other chemical transformations. For example, in-situ ¹H NMR has been successfully used to monitor the homopolymerization of both hydrogenous styrene (B11656) and this compound, enabling researchers to follow the evolution of chain transfer agents during the reaction rsc.org. This technique provides a direct means to observe monomer consumption profiles and determine reactivity ratios in copolymerization studies, as demonstrated in the copolymerization of 3,4-dimethoxystyrene (B140838) and para-substituted styrene acs.org. Furthermore, in-situ NMR, sometimes coupled with other spectroscopic methods like EPR and Raman spectroscopy, has been applied to monitor complex processes such as the curing of bis-methacrylate-styrene resins, revealing the appearance of organic radicals and the extent of alkene conversion rug.nl. The integration of NMR with flow chemistry, using microreactors and specialized probes, further enhances its utility for real-time reaction monitoring and optimization beilstein-journals.org.
Elucidation of Reaction Mechanisms via H/D Exchange Studies
Hydrogen/deuterium (H/D) exchange studies are powerful tools for elucidating complex reaction mechanisms by tracking the movement and incorporation of hydrogen and deuterium atoms within molecules. This compound is an invaluable probe in these investigations due to its fully deuterated nature. For instance, in mechanistic studies of styrene dimerization reactions catalyzed by ruthenium-hydride complexes, rapid and extensive H/D exchange between the vinyl hydrogens of this compound and other substrates was observed via NMR, providing crucial insights into the reaction pathway marquette.edu. Similarly, rhodium-hydride catalysts have been shown to mediate vinyl-selective H/D exchange in styrene, exhibiting high selectivity for deuteration at the β-position without affecting aromatic hydrogens core.ac.ukcsic.esacademie-sciences.fr. These studies have also demonstrated that treatment of this compound with specific catalytic systems can result in selective D/H exchange at the β-position, leading to the formation of α-deuterated styrene derivatives core.ac.uk. The ability to selectively label and track specific positions within the molecule makes this compound indispensable for understanding the intricate details of catalytic processes and bond-forming reactions core.ac.ukcsic.esacademie-sciences.fr.
Mass Spectrometry (MS) Applications with this compound
Mass spectrometry (MS) is a highly sensitive analytical technique used for identifying and quantifying compounds based on their mass-to-charge ratio. This compound enhances MS applications, particularly in quantitative analysis and mechanistic investigations, due to its distinct mass shift compared to its non-deuterated analog.
Internal Standards in GC-MS and LC-MS for Quantitative Analysis
This compound is widely recognized and utilized as an internal standard in various quantitative analytical methods employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) carlroth.comcarlroth.comfishersci.atscientificlabs.comscientificlabs.ieisotope.comthermofisher.com. The use of isotopically labeled internal standards like this compound is crucial for achieving accurate and reliable quantification, as they can compensate for variations in sample preparation, injection, and detector response mdpi.comrsc.org.
In GC-MS applications, this compound serves as an internal standard for the quantitative analysis of volatile organic hazardous compounds in complex matrices such as fuel oil, typically utilizing headspace GC-MS techniques scientificlabs.comscientificlabs.iesigmaaldrich.comresearchgate.net. Its stability and distinct mass allow for precise calibration and quantification of target analytes. For example, in the analysis of volatile organic compounds in fuel oil, this compound was used as an internal standard for the quantitation of various target analytes, demonstrating linear calibration curves with high determination coefficients researchgate.net. Furthermore, this compound has been evaluated for its effectiveness as an internal standard in fire debris analysis, showing good extraction efficiencies for volatile compounds researchgate.net. Deuterated polystyrene (d8) has also been used as an internal standard in pyrolysis-GC/MS for quantifying tire and road wear particles tandfonline.comnih.gov.
While deuterated compounds are generally less expensive to synthesize, their application as internal standards in LC-MS for quantitative bioanalysis can sometimes be affected by isotopic effects, although they remain a common and valuable procedure mdpi.com. Despite these considerations, the incorporation of deuterium into target molecules offers a cost-effective and straightforward method for preparing labeled standards for quantitative analysis by LC-MS mdpi.com.
Tracing Reaction Intermediates and Pathways
Isotopic labeling with this compound provides a powerful means to trace reaction intermediates and elucidate complex reaction pathways in mass spectrometry. By introducing a perdeuterated analog, researchers can differentiate between starting materials, intermediates, and products based on their mass differences, even for structurally similar compounds.
For instance, in studies aimed at monitoring exposure to styrene oxide, d8-styrene oxide (a derivative of this compound) was employed as an internal standard in GC-MS to quantify phenylhydroxyethyl esters in hemoglobin, thereby tracing the metabolic pathway of styrene in biological systems nih.gov. This approach allowed for the precise quantitation of adducts, providing insights into in vivo reactions nih.gov. In mechanistic investigations of palladium-catalyzed alkoxycarbonylation of styrene, D8-styrene was utilized in conjunction with unlabeled methanol (B129727). Mass spectrometry detected various intermediates, and the observation of β-deuterium elimination from the D8-styrene-containing intermediate provided critical evidence for the interconnection of catalytic cycles ru.nl. Moreover, advanced mass spectrometry techniques, such as resonance-enhanced multiphoton ionization time-of-flight mass spectrometry (REMPI-ToF-MS), have been used to identify reaction products desorbing from surfaces after reactions involving styrene oxide. This capability allows for the assignment of specific products, like phenylacetaldehyde, and helps in understanding the underlying reaction mechanisms on catalytic surfaces mpg.de. The co-exposure of rats to styrene and this compound has also been used to improve the identification and characterization of minor styrene metabolites by LC-MS, highlighting its utility in complex metabolic studies researchgate.net.
Neutron Scattering Studies Utilizing this compound
Neutron scattering techniques leverage the difference in scattering length density between hydrogen and deuterium. This contrast variation makes this compound an invaluable tool for probing the morphology, phase behavior, and dynamics of polymer systems, especially when mixed with protonated polymers. By selectively deuterating specific components, researchers can highlight or "label" certain parts of a complex system, making them visible to neutrons.
Small Angle Neutron Scattering (SANS) for Polymer Morphology and Phase Behavior
Small Angle Neutron Scattering (SANS) is a powerful technique for investigating polymer morphology and phase behavior at length scales ranging from nanometers to hundreds of nanometers. This compound is frequently employed in SANS studies to create neutron contrast within polymer blends and block copolymers.
For instance, in studies of semi-crystalline polymers, the combination of SANS and Wide-Angle Neutron Scattering (WANS) allows for the detailed characterization of microphase separation into crystalline and amorphous domains. Deuterated syndiotactic polystyrene (d8-sPS), synthesized from this compound monomers, has been used as a model system to evaluate the utility of extended Q-range neutron scattering in understanding proton-exchange membranes. By varying neutron contrast, such as by hydrating membranes with H2O or D2O, or by loading clathrates with deuterated or protonated guest molecules, the structure of multi-component systems can be resolved in detail. iucr.org
SANS has also been applied to study interpenetrating polymer networks (IPNs) formed from thermoplastic elastomers, such as poly(styrene–butadiene–styrene) (SBS) and poly(styrene–isoprene–styrene) (SIS) block copolymers. By polymerizing styrene in the dispersed styrene-rich phase, SANS can reveal the size and shape of dispersed domains, providing insights into the material's morphology and its impact on properties like toughness. nist.gov
Furthermore, SANS, often combined with Small Angle X-ray Scattering (SAXS), is used to study the morphologies of complex block copolymers, including miktoarm star terpolymers. When the styrene block is deuterated, the neutron scattering length density (NSLD) of polystyrene increases significantly, leading to distinct scattering profiles that reveal highly ordered lamellar structures and other complex phase behaviors. osti.gov
In bottlebrush polymers, SANS experiments utilizing bulk this compound for grafting polymerizations have helped to characterize their unique structural features and understand their lower propensity to entangle. pnas.org
Ultra Small-Angle Neutron Scattering (USANS) in Polymer Systems
Ultra Small-Angle Neutron Scattering (USANS) extends the accessible length scales of neutron scattering to micrometers, making it suitable for observing larger-scale structures and processes in polymer systems. This compound plays a role in USANS studies, particularly in tracking polymerization-induced molecular self-assembly.
For example, time-resolved USANS measurements, combined with gel permeation chromatography (GPC), have been used to investigate reversible addition–fragmentation chain transfer (RAFT) living radical polymerization of poly(methyl methacrylate)-block-polystyrene (PMMA-b-PS). By using this compound as the monomer, researchers can observe polymerization-induced molecular self-assembly, including microphase separation of the block copolymer or macrophase separation between the block copolymer and homopolystyrene by-products. These studies can reveal how such phase separations influence the polymerization kinetics. iucr.org
Other Characterization Techniques
Beyond neutron scattering, this compound and its polymerized forms are characterized using various other analytical techniques to determine their molecular properties and structural features.
Size Exclusion Chromatography (SEC) for Molecular Weight and PDI
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a standard technique for determining the molecular weight (Mw, Mn) and polydispersity index (PDI = Mw/Mn) of polymers. Deuterated polythis compound, often synthesized from this compound, is routinely characterized by SEC.
SEC analysis is typically performed in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), utilizing refractive and UV light scattering detectors. polymersource.capolymersource.ca For instance, in the synthesis of deuterated syndiotactic polystyrene (d8-sPS), molecular weights and polydispersity are determined by high-temperature GPC. iucr.org SEC is also used to characterize the molecular weight distribution of polystyrene-b-poly(ethylene oxide) diblock copolymers, where the polystyrene block is perdeuterated by polymerizing d8-styrene. osti.gov The technique can also be used to determine the molecular weight of copolymers synthesized from styrene, such as limonene-styrene copolymers. mdpi.com
SEC systems often employ a series of columns with different pore sizes to achieve separation based on hydrodynamic volume. conicet.gov.ar Absolute molecular weights and distributions can be calculated using software packages, often with reference to polystyrene standards. rsc.org
X-ray Diffraction (XRD) for Polymer Structure
X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure, phase composition, and morphology of polymer materials. While neutron scattering benefits from deuterium labeling, XRD provides complementary information based on electron density differences.
XRD is used to investigate the structural and morphological aspects of polymers and their composites. For example, in the characterization of polystyrene grafted nanohybrids, XRD analysis helps to understand the structural changes and crystallinity of the material after grafting polystyrene chains onto a substrate. avestia.com
In studies of polystyrene/silicate composites, XRD analysis has evidenced the formation of intercalated structures in nanocomposites containing organoclays. semanticscholar.org The technique is also applied to investigate the thermal behavior and thin film morphology of block copolymers, such as syndiotactic polystyrene-block-polyethylene copolymer, often in conjunction with differential scanning calorimetry and atomic force microscopy. researchgate.net XRD patterns can be compared with neutron scattering patterns to highlight differences in scattering contrast characteristic of the two methods, providing a more comprehensive understanding of the material's structure. iucr.org
Advanced Materials Science Applications of Styrene D8
Deuterium (B1214612) Isotope Effects in Polymer Properties
The substitution of protium (B1232500) with deuterium in polymers results in non-trivial effects on their structures and properties, providing powerful parameters for developing novel functional materials sci-hub.se. Deuteration leads to stronger chemical bonds due to the lower zero-point energy of bonds with deuterium compared to protium. Additionally, van der Waals interactions differ for deuterated molecules and polymers sci-hub.se.
Influence on Thermal Degradation and Stability of Polystyrene-d8
Deuteration significantly enhances the thermal stability and resistance to degradation processes (thermal, oxidative, photolytic, or radiolytic) of polymers, particularly if the primary degradation mechanism involves the breaking of C-H bonds, such as hydrogen atom abstraction sci-hub.sedtic.mil. Studies on styrene-styrene-d8 copolymers and perdeuterated polystyrene (PS-D8) have demonstrated a notable increase in thermal degradation temperatures upon the introduction of deuterium atoms sci-hub.se.
For instance, the initial thermal degradation temperature can increase by up to 30 °C, and the depolymerization temperature can rise by approximately 12 °C sci-hub.se. The onset of oxidative degradation for perdeuterated polystyrenes is reported to be 28.3 °C higher than that of their non-deuterated counterparts sci-hub.se. This improved stability is attributed to the stronger C-D bonds compared to C-H bonds, which require more energy to break dtic.mil.
Table 1: Influence of Deuteration on Thermal Degradation of Polystyrene
| Polymer Type | Initial Thermal Degradation Temperature Increase (°C) | Depolymerization Temperature Increase (°C) | Oxidative Degradation Onset Increase (°C) |
| PS-D8 | Up to 30 sci-hub.se | ~12 sci-hub.se | 28.3 sci-hub.se |
Isotope Effects on Particle Size and Shape in Copolymers
The use of deuterated styrene (B11656), such as this compound, has been shown to significantly impact polymerization conversion, as well as the particle size and shape in copolymers researchgate.netresearchgate.net. Research indicates that deuterium isotope substitution influences the kinetics of polymerization, which in turn affects the morphology of the resulting polymer particles researchgate.netresearchgate.net.
For example, in batch and shot-growth polymerization of this compound with triazole-based acrylic monomers, the use of deuterated styrene led to changes in particle size and shape researchgate.netresearchgate.net. The shot-growth process, when using deuterated styrene, was observed to disadvantage copolymer particle formation in favor of obtaining water-soluble polymers, as confirmed by NMR studies and surface charge density measurements of latexes researchgate.netresearchgate.net. This highlights the subtle yet profound influence of isotopic substitution on the physical characteristics and formation mechanisms of copolymer particles.
Synthesis of Advanced Polymeric Architectures
This compound is a crucial building block in the synthesis of advanced polymeric architectures, enabling precise control over molecular design and properties. Its unique isotopic signature facilitates the characterization of complex structures using techniques like neutron scattering and NMR sci-hub.seresearchgate.netresearchgate.net.
Block Copolymers with Unique Architectures
This compound is essential for creating block copolymers with unique brush architectures and other complex topologies zeotope.comresearchgate.net. The ability to synthesize well-defined deuterated blocks allows for detailed studies of microphase separation, domain sizes, and interfacial properties in block copolymer systems, particularly through small-angle neutron scattering (SANS) due to the strong scattering contrast between deuterated and protiated blocks sci-hub.sersc.org.
For example, hydrogenous polystyrene-block-deuterated polystyrene (hPS-b-dPS) block copolymers have been prepared using techniques like reverse iodine transfer polymerization (RITP) researchgate.net. The polymerization of this compound has also been followed by in situ 1H NMR during reversible addition-fragmentation chain transfer (RAFT) polymerization to confirm the incorporation of RAFT agents and the formation of desired star-shaped polymer topologies researchgate.net. This level of control and characterization is vital for designing block copolymers with tailored properties for applications such as nanolithography and thermoplastic elastomers rsc.orgkuraray.com.
Table 2: Polymerization Techniques for this compound in Block Copolymer Synthesis
| Polymerization Technique | Application | Key Outcome/Observation |
| Anionic Polymerization | High molecular weight PS-D8 synthesis sci-hub.se | Achieves desired molecular weight and narrow dispersity with high-purity monomer sci-hub.se |
| RAFT Polymerization | Star-shaped polystyrene researchgate.net | Confirms incorporation of RAFT agent and star topology via in situ 1H NMR researchgate.net |
| Reverse Iodine Transfer Polymerization (RITP) | hPS-b-dPS block copolymers researchgate.net | Enables synthesis and characterization of isotopically distinct block copolymers researchgate.net |
Interpenetrating Polymer Networks (IPNs) with Deuterated Components
Interpenetrating Polymer Networks (IPNs) are complex polymeric systems comprising two or more polymer networks that are at least partially interlaced but not covalently bonded wikipedia.org. This compound plays a significant role in the synthesis and characterization of IPNs, especially when one of the networks is deuterated researchgate.net. The use of deuterated components, such as polythis compound, in IPNs allows for the investigation of phase separation and network interactions using neutron scattering techniques researchgate.net.
Studies have shown that full, semi-I, and semi-II IPNs made from polythis compound and poly(vinylmethylether) can be induced to phase separate by incorporating low levels of crosslinking, even if the constituent polymers are highly miscible in blends researchgate.net. Furthermore, IPNs composed of polythis compound and protiated polystyrene (polystyrene-h8) demonstrate that increased crosslink density can destabilize the mixture, as revealed by small-angle neutron scattering researchgate.net. This capability is crucial for understanding and controlling the morphology and properties of IPNs for various applications polymerphysics.net.
Polymer Nanocomposites Utilizing this compound
While the search results did not directly provide specific examples of "Polymer Nanocomposites Utilizing this compound," the general principles of deuteration in polymer science suggest its potential in this area. Deuterated polymers, including those derived from this compound, are widely used in neutron scattering studies to investigate the morphology and dynamics of polymer systems, including nanocomposites sci-hub.seresearchgate.net. The contrast variation method in small-angle neutron scattering (SANS) relies on the difference in scattering length densities between protiated and deuterated components, making it possible to highlight specific phases or interfaces within a nanocomposite structure sci-hub.seresearchgate.net. Therefore, this compound would be instrumental in preparing deuterated polymer matrices or functionalized nanoparticles to probe their interactions and dispersion within nanocomposites, thereby advancing the design of materials with enhanced mechanical, thermal, or barrier properties.
Mechanistic Investigations in Organic and Organometallic Chemistry Using Styrene D8
Elucidation of Catalytic Reaction Mechanisms
Styrene-d8 has been instrumental in unraveling the complexities of several catalytic reactions, providing insights into the roles of catalysts, the nature of intermediates, and the sequence of elementary steps.
In the realm of palladium-catalyzed reactions, this compound has been employed to distinguish between competing catalytic cycles and to detect fleeting intermediates. For instance, in the palladium-catalyzed methoxycarbonylation of styrene (B11656), two potential pathways are the "hydride cycle," which leads to saturated products, and the "alkoxy cycle," which yields unsaturated products. acs.orgnih.gov The use of isotopically labeled reactants, such as D5-styrene, allows for the monitoring of intermediate half-lives through delayed reactant labeling experiments. nih.gov
A study utilizing D8-styrene and unlabeled methanol (B129727) in a palladium-catalyzed alkoxycarbonylation reaction led to the mass spectrometric detection of the acyl-palladium intermediate [PdCl2(CO-C2D3H-Ph-d5)]−. acs.org This observation was crucial in confirming the involvement of such species in the catalytic cycle. The researchers were also able to observe two isomers of the acyl-palladium intermediates under stoichiometric conditions, indicating a reduction in selectivity compared to catalytic conditions where only single isomers were detected. acs.org
Table 1: Detected Palladium Intermediates in the Methoxycarbonylation of Styrene
| Intermediate Type | Proposed Structure | Role in Catalytic Cycle |
|---|---|---|
| Palladium(II) hydride | [PdII]-H | Key intermediate in the "hydride cycle" |
| Palladium alkyl | [PdII]-CH(Ph)CH3 | Formed by 1,2-insertion of styrene into the Pd-H bond |
| Acyl-palladium | [PdII]-C(O)CH2CH2Ph | Formed by 1,1-insertion of CO into the Pd-alkyl bond |
| Alkoxypalladium | [PdII]-OR | Key intermediate in the "alkoxy cycle" |
The study of rhodium-catalyzed reactions has also benefited from the use of styrene and its isotopologues to probe reaction mechanisms, particularly through the analysis of kinetic isotope effects (KIEs). In the rhodium-catalyzed cyclopropanation of styrene with diazoacetates, the measurement of ¹³C KIEs has provided evidence for a highly asynchronous, concerted transition state. nih.gov The reaction of a phenyl-substituted rhodium carbenoid with styrene showed a significant ¹³C isotope effect at the terminal olefinic carbon and a smaller effect at the internal olefinic carbon, supporting the proposed mechanism. nih.gov
While direct studies with this compound in this specific context are not detailed, the principles of using isotopic substitution to understand transition state geometry are well-established. nih.govscribd.com Deuterium (B1214612) labeling in related systems helps to differentiate between various possible mechanistic pathways by revealing which C-H bonds are broken or altered in the rate-determining step.
The dimerization and oligomerization of styrene can proceed through several mechanistic pathways, and the use of deuterated styrene can help to elucidate these routes. For example, the homodimerization of styrene can form head-to-head products, which is proposed to occur via an initial 1,2-insertion into a metal-hydride bond, followed by a subsequent 2,1-coordination and β-hydride abstraction. nih.gov In the codimerization of styrene with other α-olefins, the reaction likely proceeds through a 1,2-coordination of the α-olefin into the metal-hydride bond, followed by a 2,1-insertion of styrene into the resulting metal-carbon bond and subsequent β-hydride elimination. nih.gov
While specific studies employing this compound to track these pathways were not found in the immediate search, the general mechanisms provide a framework for how such isotopic labeling would be informative. For instance, the position of deuterium in the resulting dimer or oligomer would reveal the regioselectivity of the insertion steps. The oligomerization of styrene in the presence of pentasil zeolites leads to the formation of various dimers, including (Z)- and (E)-1,3-diphenylbut-1-ene, as well as cis- and trans-1-methyl-3-phenylindane. researchgate.net The distribution of these products is dependent on the reaction conditions and the specific zeolite used. researchgate.net
Table 2: Potential Dimerization Products of Styrene
| Product Name | Structural Isomer |
|---|---|
| 1,3-diphenylbut-1-ene | (Z)-isomer, (E)-isomer |
Studies of Carbon-Hydrogen Bond Activation
This compound is a valuable substrate for investigating the mechanism of C-H bond activation, a fundamental transformation in organic synthesis. A study on the vinylic C-H activation of styrenes by an iron-aluminum complex demonstrated that the reaction proceeds to form an (E)-β-aluminated product. nih.gov A comparison of the reaction rates of the iron-aluminum complex with styrene and this compound at 323 K provided insights into the mechanism. nih.gov The deuterated vinylphosphine, 8a-d7, could be obtained from the phosphination of the C-H activated product of deuterated styrene, 4a-d7. nih.gov
The reaction of styrene derivatives with the iron-aluminum complex showed that electron-withdrawing substituents on the styrene led to faster reaction rates. nih.gov For instance, 4-(trifluoromethyl)styrene (B10332) reacted almost quantitatively within 3 hours, while styrene and 4-methylstyrene (B72717) required an excess of the substrate and longer reaction times for full conversion. nih.gov
Investigation of Isotope Effects on Reaction Rates and Selectivity
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms, defined as the ratio of the reaction rate of a substrate with a lighter isotope to that of the same substrate with a heavier isotope (kL/kH). wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.org
The magnitude of the KIE can provide detailed information about the transition state structure. For example, in E2 elimination reactions to form styrene, a large normal KIE (kH/kD ≈ 7) is observed, indicating that the C-H bond is broken in the rate-limiting step. youtube.com In contrast, E1 reactions exhibit a much smaller, secondary KIE, suggesting that C-H bond breaking is not involved in the rate-determining step. youtube.com
Table 3: Classification of Kinetic Isotope Effects (KIE)
| KIE Type | Definition | Implication for Reaction Mechanism |
|---|---|---|
| Primary KIE | Isotopic substitution at the site of bond cleavage in the rate-determining step. | The bond to the isotope is broken or formed in the rate-limiting step. |
| Secondary KIE | Isotopic substitution at a position not directly involved in bond cleavage in the rate-determining step. | Changes in hybridization or steric environment at the labeled position during the rate-limiting step. |
| Normal KIE | kL/kH > 1 | The bond to the lighter isotope is broken more easily. |
Environmental and Biological Research with Styrene D8 Excluding Metabolism, Toxicology
Environmental Fate and Degradation Studies (excluding specific toxicological effects)
The environmental persistence and degradation of Styrene-d8 are critical for interpreting data from tracer studies and for understanding the lifecycle of deuterated polymers used in research. The pathways are largely inferred from extensive research on unlabeled styrene (B11656).
Photodegradation is a key abiotic process that breaks down styrene-based materials in the environment. Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, initiates photo-oxidative degradation of the polystyrene matrix. This process involves the formation of polystyryl radicals, which react with oxygen to form peroxy radicals. nih.gov These reactive intermediates can lead to chain scission, reducing the polymer's molecular weight, and cross-linking, which can make the material more brittle. nih.govrsc.org
The ultimate products of photodegradation include lower molecular weight by-products and the incorporation of oxygen-containing functional groups, such as ketone and hydroperoxide groups, into the polymer structure. nih.gov Research using 14C-labeled polystyrene nanoplastics has shown that mineralization (the complete breakdown to CO2) is significantly higher in aqueous environments compared to in air under UV irradiation, suggesting that water plays a key role in the photodegradation mechanisms. rsc.org After 48 hours of UV exposure, C-O groups form on the surface of polystyrene nanoplastics. rsc.org
Table 1: Key Processes in Polystyrene Photodegradation
| Process | Description | Key Intermediates / Products |
|---|---|---|
| Photo-oxidation | Reaction of the polymer with oxygen initiated by UV radiation. | Polystyryl radicals, Peroxy radicals |
| Chain Scission | Breaking of the main polymer chain, leading to a reduction in molecular weight. | Lower molecular weight polymer fragments |
| Cross-linking | Formation of bonds between polymer chains, often leading to embrittlement. | Cross-linked polymer network |
| Mineralization | Complete degradation of the polymer to carbon dioxide and water. | CO2, H2O, small molecule by-products |
Microorganisms play a vital role in the degradation of the styrene monomer. Styrene is considered readily biodegradable under aerobic conditions. researchgate.net There are two primary, well-documented aerobic biodegradation pathways initiated by bacteria and fungi. frontiersin.orgethz.ch
Side-Chain Oxygenation : This is considered a specific pathway for styrene degradation. frontiersin.org It begins with the oxidation of the vinyl side chain, a reaction catalyzed by a styrene monooxygenase (SMO), to form styrene oxide. The styrene oxide is then converted by a styrene oxide isomerase (SOI) into phenylacetaldehyde, which is further oxidized by a dehydrogenase to phenylacetate. frontiersin.orgnih.gov
Direct Ring Cleavage : This pathway involves an initial attack on the aromatic ring. A dioxygenase enzyme hydroxylates the ring to produce styrene cis-glycol, which is then dehydrogenated to form 3-vinylcatechol. frontiersin.org The aromatic ring is subsequently cleaved, leading to central metabolic intermediates like acrylic acid and pyruvate. frontiersin.org
A wide array of microorganisms are capable of utilizing styrene as a carbon and energy source. nih.gov
Table 2: Examples of Styrene-Degrading Microorganisms and Pathways
| Microorganism Genus | Degradation Pathway | Key Enzymes |
|---|---|---|
| Pseudomonas | Side-Chain Oxygenation | Styrene Monooxygenase (SMO), Styrene Oxide Isomerase (SOI) |
| Rhodococcus | Side-Chain Oxygenation | Styrene Monooxygenase (SMO) |
| Xanthobacter | Side-Chain Oxygenation | Styrene Monooxygenase (SMO) |
| Exophiala | Ethylene Side-Chain Monooxygenation | Not specified |
The fate of this compound varies significantly between different environmental settings, such as soil and aquatic systems.
Soil : In aerobic soil environments, styrene is biodegraded relatively quickly. styrene.orgtaylorfrancis.com The rate of degradation can be influenced by soil type, pH, temperature, and the existing microbial community. styrene.orgresearchgate.net Sorption to organic matter in soil can affect its bioavailability to microorganisms. researchgate.net Volatilization from the soil surface is also a significant removal mechanism. styrene.org
Aquatic Environments : In aerobic aquatic systems like lakes and rivers, biodegradation is also a primary degradation route. styrene.org However, under anaerobic conditions, such as in waterlogged soils, deep groundwater, or sediments, the degradation of styrene is significantly slower. styrene.orgosti.gov Studies have shown that while initial degradation can occur in waterlogged soils, significant amounts of styrene can persist. osti.gov Photodegradation is particularly relevant in sunlit surface waters. rsc.org
Products made from deuterated polystyrene, similar to conventional polystyrene, are susceptible to environmental weathering. Physical forces (e.g., wave action, abrasion) and chemical processes (e.g., photodegradation) cause the material to break down into smaller fragments, eventually forming deuterated microplastics (<5 mm) and nanoplastics (<1 µm). mdpi.comyoutube.com
The environmental impact of these particles, aside from toxicological effects, is primarily physical. Their presence in aquatic and soil environments contributes to plastic pollution. Studies on non-deuterated polystyrene microplastics have shown they can be ingested by a wide range of organisms. nih.gov This ingestion can lead to physical blockage and other non-toxicological impacts. Furthermore, microplastics can serve as vectors for the transport of other environmental contaminants and act as substrates for microbial colonization, potentially altering local microbial community structures. nih.gov
Tracer Studies in Environmental and Chemical Systems
One of the most valuable applications of this compound is its use as an isotopic tracer in environmental and chemical research. mdpi.comresearchgate.net In these studies, a known quantity of this compound is introduced into a system, such as a soil column, a water body, or a bioreactor. Because it is chemically almost identical to natural styrene, it follows the same transport and transformation pathways.
However, its heavier mass allows it to be distinguished from the background of unlabeled styrene using mass spectrometry. This enables researchers to:
Trace the movement and dispersion of styrene through complex environmental matrices.
Quantify the rates of degradation (both biotic and abiotic) without interference from pre-existing contamination.
Identify and quantify the formation of specific degradation products by tracking the deuterium (B1214612) label.
For example, a study on the phototransformation of polystyrene used 14C-labeled styrene to synthesize nanoplastics, which were then used to trace degradation and mineralization, demonstrating a powerful application of isotopic labeling in environmental fate studies. rsc.org Similarly, this compound allows for such tracking with non-radioactive stable isotopes.
Analytical Standards in Environmental Monitoring (excluding priority pollutants)
This compound is indispensable as an internal standard for the accurate quantification of styrene in environmental samples. lgcstandards.comlgcstandards.com In analytical chemistry, particularly in chromatographic methods like gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of another substance.
This compound is an ideal internal standard for styrene analysis because:
It has nearly identical chemical and physical properties (e.g., boiling point, solubility, chromatographic retention time) to styrene, meaning it behaves similarly during sample extraction, cleanup, and analysis. This ensures that any loss of the target analyte during sample preparation is mirrored by a proportional loss of the internal standard.
Its mass is significantly different from that of styrene (a mass-to-charge ratio, m/z, that is 8 units higher). This allows a mass spectrometer to detect and quantify both the analyte (styrene) and the internal standard (this compound) simultaneously and without interference.
By comparing the instrument's response for the native styrene to the known concentration of the added this compound, analysts can calculate a precise concentration of the styrene in the original sample, correcting for variations in sample handling and instrument performance. sigmaaldrich.com
Q & A
Q. What are the critical handling and storage considerations for Styrene-d8 to ensure isotopic integrity in experiments?
this compound must be stored at 0°C–6°C to prevent degradation, as elevated temperatures can destabilize its deuterium labeling. Stabilizers like hydroquinone or tert-butylcatechol are often added to inhibit polymerization . For isotopic purity verification, researchers should perform NMR or mass spectrometry before use, especially in quantitative studies where isotopic enrichment (≥98 atom% D) directly impacts calibration accuracy .
Q. How should researchers design calibration protocols for this compound in trace analysis (e.g., environmental microplastics)?
Use isotope dilution mass spectrometry (IDMS) with this compound as an internal standard to correct for matrix effects and instrument variability. Prepare calibration curves by spiking known concentrations of this compound into representative matrices (e.g., sediment or biological samples). For pyrolysis-GC×GC-TOFMS workflows, validate recovery rates using deuterated vs. non-deuterated polystyrene controls to account for thermal degradation biases .
Q. What are the primary applications of this compound in polymer chemistry studies?
this compound is widely used to study polymerization kinetics via isotopic tracing. For example, in NMR-based monitoring of free-radical polymerization, deuterium labeling allows precise tracking of monomer consumption rates without signal overlap from protonated byproducts. Ensure reaction conditions (e.g., initiator type, temperature) are optimized to minimize isotopic exchange .
Advanced Research Questions
Q. How can isotopic interference from this compound be mitigated in multi-component analytical systems?
In complex matrices (e.g., biological fluids), deuterium-labeled compounds may exhibit overlapping fragmentation patterns with endogenous metabolites. To resolve this:
- Use high-resolution mass spectrometry (HRMS) with a resolving power >50,000 to distinguish isotopic clusters.
- Apply post-acquisition data processing tools (e.g., Kendrick mass defect analysis) to isolate this compound-derived ions .
- Validate specificity using stable isotope-labeled internal standards (SIL-IS) with distinct mass shifts (e.g., ¹³C-labeled analogs) .
Q. What statistical approaches address discrepancies in this compound quantification across different analytical platforms?
Discrepancies often arise from variations in ionization efficiency (e.g., LC-MS vs. GC-MS). To harmonize
- Perform cross-platform calibration using reference materials traceable to NIST standards.
- Apply multivariate regression models to correct for platform-specific biases (e.g., ion suppression in LC-MS).
- Report uncertainties using expanded uncertainty intervals (k=2) to account for method-specific variability .
Q. How do stabilizers in commercial this compound formulations impact catalytic studies (e.g., polymerization initiators)?
Stabilizers like hydroquinone can interfere with radical initiation mechanisms. To isolate effects:
- Purify this compound via alumina column chromatography to remove stabilizers.
- Compare reaction rates between purified and commercial batches using differential scanning calorimetry (DSC) .
- Use electron paramagnetic resonance (EPR) to quantify radical scavenging by residual stabilizers .
Methodological Guidelines for Data Reliability
Q. What steps ensure reproducibility in this compound-based isotopic tracing experiments?
- Document batch-specific isotopic purity and stabilizer content in the "Experimental" section.
- Include negative controls (e.g., protonated styrene) to confirm deuterium-specific signals.
- Use open-access spectral libraries (e.g., NIST) to validate fragmentation patterns .
Q. How should researchers resolve contradictions between this compound tracer data and computational models?
- Perform sensitivity analysis to identify model parameters most affected by isotopic labeling (e.g., diffusion coefficients).
- Validate models with multi-isotope experiments (e.g., parallel studies using ¹³C-labeled analogs).
- Report deviations using Bland-Altman plots to quantify systematic biases .
Data Presentation Standards
Q. What metadata is essential for publishing this compound-related datasets?
Include:
- Isotopic enrichment (%) and stabilizer type.
- Storage duration and conditions (temperature, light exposure).
- Instrument parameters (e.g., GC column phase, MS resolution).
- Raw data repositories (e.g., DOI links to Zenodo or Figshare) .
Ethical and Compliance Considerations
Q. What ethical guidelines apply to this compound use in environmental toxicology studies?
- Adhere to PRTR regulations for reporting deuterated compound usage in ecotoxicological assays.
- Obtain institutional approval for hazardous waste disposal protocols, as polymerized this compound residues require specialized treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
